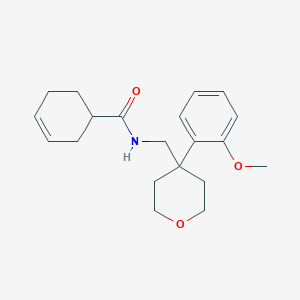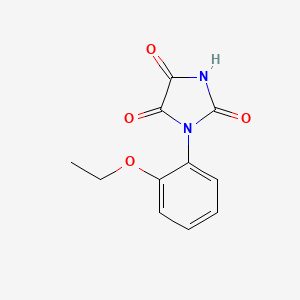![molecular formula C13H18ClNO B2768078 8-Methoxy-1,2,3,4,5,6-hexahydro-2,6-methanobenzo[B]azocine CAS No. 2459962-89-9](/img/structure/B2768078.png)
8-Methoxy-1,2,3,4,5,6-hexahydro-2,6-methanobenzo[B]azocine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8-Methoxy-1,2,3,4,5,6-hexahydro-2,6-methanobenzo[B]azocine, also known as SKF-10,047, is a synthetic compound that belongs to the benzomorphan family. It has been extensively studied for its potential pharmacological properties, including its analgesic and antidepressant effects.
Scientific Research Applications
Synthesis and Chemical Properties
Research has demonstrated innovative methods for synthesizing complex heterocyclic compounds related to 8-Methoxy-1,2,3,4,5,6-hexahydro-2,6-methanobenzo[B]azocine. For instance, Deady and Devine (2006) explored novel annulated products from aminonaphthyridinones, revealing pathways to new heterocyclic systems through Hofmann rearrangement and subsequent chemical reactions, leading to compounds with typical pyrrole-type reactivity (Deady & Devine, 2006). Similarly, Katsuura and Mitsuhashi (1983) discussed the synthesis of thiazole analogs of benzomorphans, providing insight into the chemical transformations and structural variations achievable with azocine derivatives (Katsuura & Mitsuhashi, 1983).
Applications in Biological Systems
While direct applications of this compound in biological systems were not explicitly detailed in the searched papers, research on structurally related compounds provides a foundation for potential biomedical applications. For example, the study of antioxidant and insect growth regulatory activities of stilbenes and extracts suggests a methodology for exploring the biological effects of similar compounds (Torres et al., 2003).
Potential Photopharmaceutical Applications
The development of azobenzene photoswitches for in vivo use, as discussed by Dong et al. (2015), highlights the potential of using azocine derivatives in the development of optically controlled drugs. These compounds offer the possibility of targeted drug action with a high degree of temporal control, essential for photopharmaceutical applications (Dong et al., 2015).
properties
IUPAC Name |
4-methoxy-8-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO.ClH/c1-15-11-5-6-13-12(8-11)9-3-2-4-10(7-9)14-13;/h5-6,8-10,14H,2-4,7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFAHYIKMYHZQHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3CCCC2C3.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[4-Ethyl-5-[2-[4-ethyl-5-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]ethyl]-1,2,4-triazol-3-yl]sulfanyl]-1-(4-fluorophenyl)ethanone](/img/structure/B2767995.png)



![N-1,3-benzodioxol-5-yl-2-[3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl]acetamide](/img/structure/B2768002.png)

![1H-Indol-6-yl-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2768005.png)
![(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(thiophen-3-yl)methanone](/img/structure/B2768008.png)
![4-(1-(2,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-methylpyrrolidin-2-one](/img/structure/B2768009.png)

![1,7,9-trimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2768013.png)


![2-[4-(2-Methylpropyl)phenyl]oxirane](/img/structure/B2768017.png)